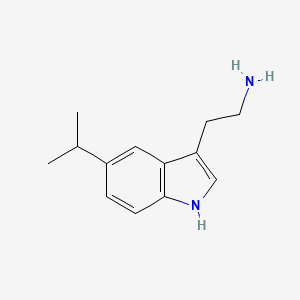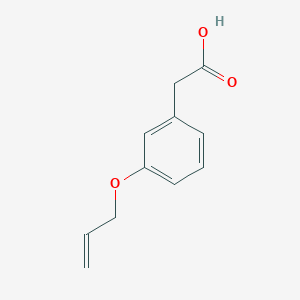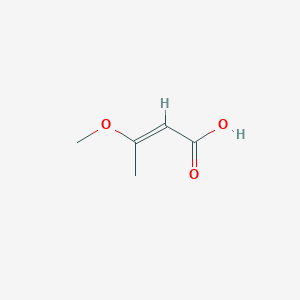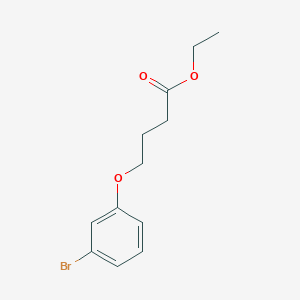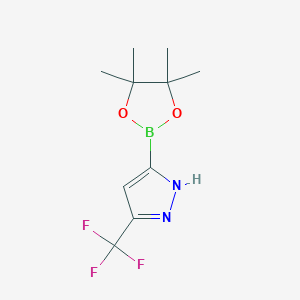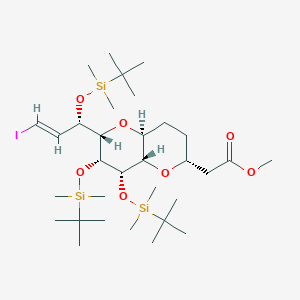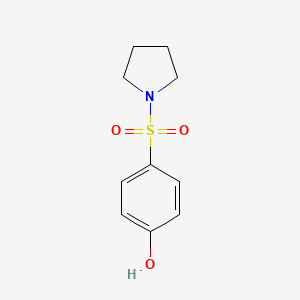
4-(1-Pyrrolidinylsulfonyl)-phenol
概要
説明
The compound “4-(1-Pyrrolidinylsulfonyl)phenylmethanamine” is an organic molecule with the linear formula C11H16N2O2S . It’s part of a class of organic molecules that are extensively studied for their potential in various applications, including pharmaceuticals.
Molecular Structure Analysis
The molecular structure of “4-(1-Pyrrolidinylsulfonyl)phenylmethanamine” is represented by the linear formula C11H16N2O2S . Understanding the spatial arrangement of atoms is crucial for predicting the behavior of such compounds.
Chemical Reactions Analysis
The chemical reactivity and interaction of similar compounds with biological targets have been demonstrated in the pharmacological characterization of a kappa-opioid receptor antagonist.
科学的研究の応用
Anticancer and Anti-inflammatory Properties
Compounds structurally related to 4-(1-Pyrrolidinylsulfonyl)-phenol, such as 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. The synthesis of these compounds involves new protocols and their properties are confirmed through various spectroscopic and crystallography techniques. Studies indicate that these compounds exhibit significant anti-inflammatory and anticancer activities, suggesting their potential as templates for developing new therapeutic agents (Zulfiqar et al., 2021).
Catalysis and Organic Synthesis
Related research has explored the use of pyridine derivatives as catalysts in organic synthesis, highlighting the versatility of nitrogen-containing phenols in facilitating chemical transformations. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been identified as a recyclable catalyst for the acylation of alcohols and phenols, demonstrating the potential of pyridine and pyrrolidine derivatives in synthetic chemistry (Liu et al., 2014).
Material Science and Nanotechnology
Compounds with pyrrolidinyl groups have been explored for their applications in material science, particularly in the development of novel polymers and nanomaterials. The synthesis and characterization of oligo-4-[(pyridine-3-yl-methylene) amino] phenol, for instance, reveal its potential in creating materials with unique properties such as enhanced thermal stability and antimicrobial activity (Kaya et al., 2006).
Electrochemical Applications
Another area of application is in the modification of electrodes for improved electrochemical sensing and catalysis. Research into the modification of carbon electrodes with ferrocene derivatives, including phenol-based compounds, has shown enhanced electron transfer capabilities and stability, broadening the scope of applications in biosensing and catalytic processes (Razumien et al., 2003).
作用機序
While the exact mechanism of action for “4-(1-Pyrrolidinylsulfonyl)-phenol” is not known, a compound known as Neramexane, which is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, has been shown to have potential therapeutic effects in various neurological disorders.
Safety and Hazards
特性
IUPAC Name |
4-pyrrolidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9-3-5-10(6-4-9)15(13,14)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISYZISDEPUMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


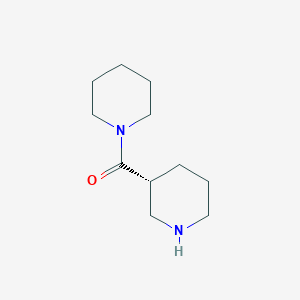
![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)

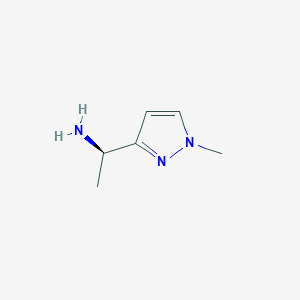
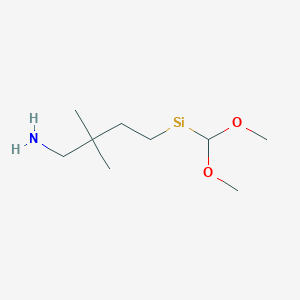

![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)
